
Pyrazosulfuron
Vue d'ensemble
Description
Pyrazosulfuron, specifically this compound-ethyl, is a sulfonylurea herbicide widely used for selective pre- and post-emergence control of annual and perennial broadleaf and grassy weeds in rice paddies . It is known for its high efficacy at low application rates and its ability to inhibit the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
Applications De Recherche Scientifique
Pyrazosulfuron-ethyl is extensively used in agricultural research to study its effects on weed control and crop yield. It has been shown to significantly reduce weed density and biomass, leading to higher grain yields in rice cultivation . Additionally, its low toxicity to non-target organisms makes it a valuable tool in integrated pest management programs .
In environmental science, this compound-ethyl is studied for its degradation pathways and environmental fate. Research focuses on understanding its persistence in soil and water and developing methods to mitigate its impact on non-target species .
Mécanisme D'action
Target of Action
Pyrazosulfuron primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the protein synthesis of plants .
Mode of Action
This compound is a systemic herbicide that is absorbed by the roots and/or leaves of plants . It inhibits the ALS enzyme, thereby controlling the synthesis of amino acids . This inhibition disrupts protein synthesis, leading to the cessation of cell division and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, this compound disrupts the production of essential amino acids like valine and isoleucine . This disruption halts cell division and inhibits plant growth .
Pharmacokinetics
It’s known that this compound is a systemic herbicide, suggesting that it is well-absorbed and distributed throughout the plant .
Result of Action
The inhibition of the ALS enzyme by this compound leads to a deficiency in essential amino acids, which in turn halts cell division and inhibits plant growth . This results in the death of the plant, making this compound an effective herbicide for controlling a wide range of weeds .
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis rate of this compound was found to be pH-dependent and increased with increasing temperature . The hydrolysis of this compound was much faster in acidic or basic media than under neutral conditions . Therefore, the action, efficacy, and stability of this compound can vary depending on the environmental conditions.
Analyse Biochimique
Biochemical Properties
Pyrazosulfuron-ethyl plays a crucial role in biochemical reactions by inhibiting acetolactate synthase (ALS). This enzyme catalyzes the biosynthesis of three important amino acids: valine, leucine, and isoleucine. By inhibiting ALS, this compound-ethyl disrupts protein synthesis in plants, leading to the retardation of weed growth . The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of the aforementioned amino acids .
Cellular Effects
This compound-ethyl affects various types of cells and cellular processes. In plants, it inhibits cell division and elongation, leading to stunted growth and eventual death of the weed. The compound influences cell signaling pathways by disrupting the synthesis of branched-chain amino acids, which are vital for protein synthesis and cellular metabolism . This disruption leads to a cascade of effects, including altered gene expression and impaired cellular metabolism, ultimately resulting in the death of the target weed .
Molecular Mechanism
The molecular mechanism of this compound-ethyl involves its binding to the active site of acetolactate synthase (ALS). This binding inhibits the enzyme’s activity, preventing the biosynthesis of valine, leucine, and isoleucine. The inhibition of ALS leads to a buildup of acetolactate and a shortage of branched-chain amino acids, disrupting protein synthesis and cellular metabolism . Additionally, this compound-ethyl may cause changes in gene expression related to stress responses and metabolic pathways, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-ethyl change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that this compound-ethyl degrades faster at lower pH levels and higher temperatures . Over time, the herbicidal effects of this compound-ethyl diminish as the compound degrades, leading to a reduction in its impact on cellular function . Long-term studies have indicated that this compound-ethyl has a half-life of approximately 9.41 to 13.9 days in soil, depending on environmental conditions .
Dosage Effects in Animal Models
The effects of this compound-ethyl vary with different dosages in animal models. At low dosages, the compound exhibits minimal toxicity and does not cause significant adverse effects. At higher dosages, this compound-ethyl can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with higher dosages leading to more pronounced toxic effects. It is important to carefully manage the dosage of this compound-ethyl to minimize its impact on non-target organisms .
Metabolic Pathways
This compound-ethyl is involved in metabolic pathways related to the degradation of sulfonylurea herbicides. The compound is metabolized by microorganisms in the soil, leading to the formation of degradation products . Enzymes such as acetolactate synthase (ALS) play a key role in the metabolism of this compound-ethyl, as the compound inhibits ALS activity . The degradation of this compound-ethyl can affect metabolic flux and metabolite levels in the soil, influencing the overall ecosystem .
Transport and Distribution
This compound-ethyl is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . Transporters and binding proteins may facilitate the movement of this compound-ethyl within the plant, affecting its localization and accumulation . The distribution of this compound-ethyl within the plant is crucial for its effectiveness as a herbicide .
Subcellular Localization
The subcellular localization of this compound-ethyl is primarily within the chloroplasts, where acetolactate synthase (ALS) is located . The compound’s activity is dependent on its ability to reach and bind to ALS within the chloroplasts. Targeting signals and post-translational modifications may direct this compound-ethyl to specific compartments within the cell, influencing its activity and function . The localization of this compound-ethyl within the chloroplasts is essential for its herbicidal effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazosulfuron-ethyl involves the reaction of 4,6-dimethoxypyrimidine-2-amine with chlorosulfonyl isocyanate to form an intermediate, which is then reacted with 1-methyl-4-carboxypyrazole to yield this compound-ethyl . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound-ethyl follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the purity and concentration of the herbicide .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazosulfuron-ethyl undergoes various chemical reactions, including hydrolysis, photodegradation, and microbial degradation .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in both acidic and basic conditions, leading to the cleavage of the sulfonylurea bridge.
Photodegradation: Under ultraviolet light and simulated sunlight, this compound-ethyl degrades into several photoproducts through carbon-sulfur and nitrogen-sulfur cleavages.
Microbial Degradation: Certain bacterial strains, such as Acinetobacter sp., can degrade this compound-ethyl, resulting in the formation of various metabolites.
Major Products Formed: The major products formed from these reactions include simpler organic compounds that are less toxic and more environmentally friendly .
Comparaison Avec Des Composés Similaires
Halosulfuron-methyl: Another sulfonylurea herbicide with similar molecular structure but differing in the substitutions on the pyrazole ring.
Bensulfuron-methyl: Used for similar applications but with different efficacy and environmental impact profiles.
Uniqueness: Pyrazosulfuron-ethyl is unique due to its high efficacy at low application rates and its broad-spectrum activity against a wide range of weeds. Its relatively low toxicity to non-target organisms and favorable environmental fate characteristics make it a preferred choice in many agricultural settings .
Propriétés
IUPAC Name |
5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243564 | |
| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98389-04-9 | |
| Record name | Pyrazosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazosulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pyrazosulfuron-ethyl?
A1: this compound-ethyl belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids – valine, leucine, and isoleucine – in plants. []
Q2: How does the inhibition of ALS affect weed growth?
A2: By inhibiting ALS, this compound-ethyl disrupts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible weeds. This ultimately results in weed death. []
Q3: Are there differences in the uptake of this compound-ethyl by different parts of the plant?
A3: Research suggests that this compound-ethyl is primarily absorbed through the roots of weeds. Studies on Cyperus serotinus showed that soil incorporation of the herbicide led to significant growth reduction, whereas surface water application had minimal effect. This highlights the importance of root uptake for its herbicidal activity. []
Q4: What is the molecular formula and weight of this compound-ethyl?
A4: The molecular formula of this compound-ethyl is C14H18N6O7S, and its molecular weight is 414.39 g/mol. []
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound-ethyl residues?
A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors or mass spectrometry (MS/MS), is widely used for the determination of this compound-ethyl residues in different matrices like soil, water, and plant tissues. [, , , , ]
Q6: How does the pH of the environment influence the stability and degradation of this compound-ethyl?
A6: Research has shown that this compound-ethyl degrades faster under acidic conditions compared to neutral or alkaline environments. Its half-life ranges from 2.6 days at pH 4 to 19.4 days at pH 7, highlighting the significant impact of pH on its persistence. []
Q7: Does the presence of organic matter in soil affect the efficacy of this compound-ethyl?
A7: this compound-ethyl tends to bind to organic matter present in the soil. While this binding can reduce its immediate availability for weed uptake, it also contributes to its persistence in the soil environment. [, ]
Q8: Is this compound-ethyl known to exhibit any catalytic properties?
A8: this compound-ethyl itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting the enzymatic activity of ALS rather than catalyzing any specific reactions. []
Q9: Have there been any studies using computational chemistry to understand the interaction of this compound-ethyl with ALS?
A9: While specific computational studies on this compound-ethyl and ALS interactions are not detailed in the provided papers, computational chemistry techniques like molecular docking and molecular dynamics simulations can be valuable tools for understanding the binding interactions and inhibitory mechanisms of such herbicides.
Q10: What structural features of this compound-ethyl contribute to its herbicidal activity?
A10: The pyrazole ring, sulfonylurea bridge, and the specific substituents on these moieties are crucial for the binding of this compound-ethyl to the ALS enzyme. Modifications to these structural elements can significantly impact its herbicidal activity and selectivity. []
Q11: What are some common formulations of this compound-ethyl used in agricultural practices?
A11: this compound-ethyl is often formulated as a wettable powder (WP) or as a component in ready-mix formulations, often combined with other herbicides like pretilachlor or benthiocarb for broader weed control. [, , , , ]
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound-ethyl in rice plants?
A13: Studies using radiolabeled this compound-ethyl (14C-pyrazosulfuron-ethyl) indicated minimal translocation to rice shoots. The majority of the herbicide remained in the soil, suggesting limited absorption and translocation within the rice plant. []
Q13: Have there been studies evaluating the effect of this compound-ethyl on non-target organisms?
A14: Research has shown that this compound-ethyl can inhibit the growth of certain photosynthetic bacteria, such as Rhodopseudomonas palustris. This finding suggests that the herbicide can impact non-target organisms in the environment. [, ]
Q14: Are there any reported cases of weed resistance to this compound-ethyl?
A15: Yes, there have been documented cases of weed species, including Monochoria vaginalis, Lindernia dubia, and Rotala indica, developing resistance to this compound-ethyl and other sulfonylurea herbicides in Korean rice fields. [, ]
Q15: What are the possible mechanisms behind the development of resistance to this compound-ethyl in weeds?
A16: Resistance mechanisms can involve mutations in the ALS enzyme, making it less sensitive to the herbicide. In Lindernia dubia, resistance was linked to alterations in the ALS enzyme, reducing its binding affinity to this compound-ethyl. []
Q16: Has this compound-ethyl been evaluated for its potential genotoxicity?
A17: Studies employing Ames bacterial reverse mutation assays, in vitro chromosomal aberration assays, and in vivo micronucleus assays in mice did not show significant mutagenic or clastogenic potential for this compound-ethyl. []
Q17: What are the primary degradation products of this compound-ethyl in the environment?
A18: The breakdown of this compound-ethyl in soil and water primarily leads to the formation of metabolites like ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-([({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine. [, ]
Q18: How do biochars influence the behavior of this compound-ethyl in soil?
A19: Biochar amendments, particularly those derived from rice or wheat straw and produced at higher pyrolysis temperatures (600 °C), can enhance the sorption of this compound-ethyl in soil, potentially influencing its availability and persistence. []
Q19: Are there alternative weed management strategies to this compound-ethyl application in rice?
A20: Yes, alternative strategies include cultural practices such as hand weeding, mechanical weeding, and the use of other herbicides with different modes of action, such as pendimethalin, pretilachlor, butachlor, bispyribac-sodium, penoxsulam, azimsulfuron, 2,4-D amine, MCPA, and others, depending on the specific weed spectrum. [, , , , , , , , , , , , ]
Q20: What research tools are essential for studying the fate and behavior of this compound-ethyl in the environment?
A21: Essential tools include techniques like HPLC, GC, and MS for residue analysis, radiolabeling for tracking herbicide movement, and molecular biology approaches for investigating resistance mechanisms. [, , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


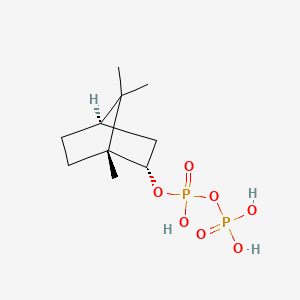
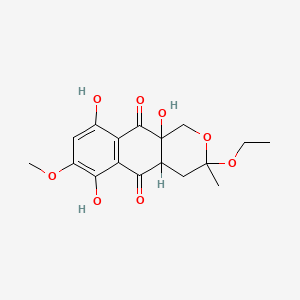

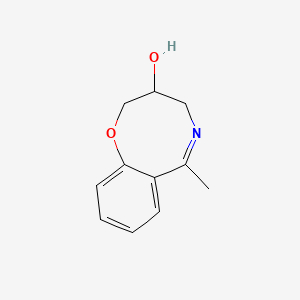
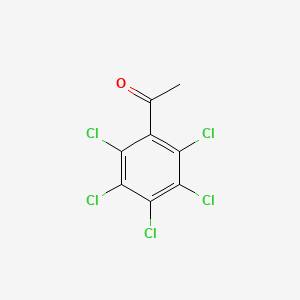
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
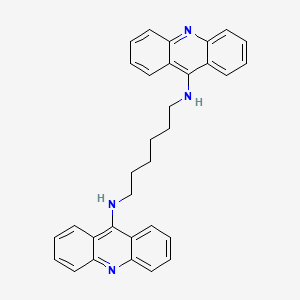

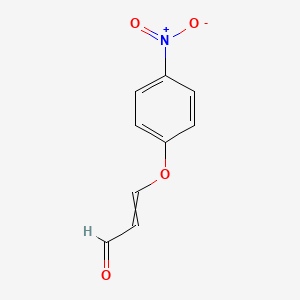



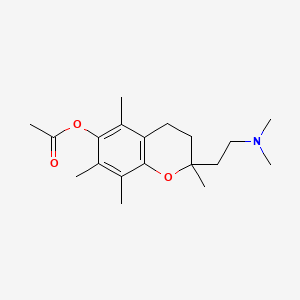
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
